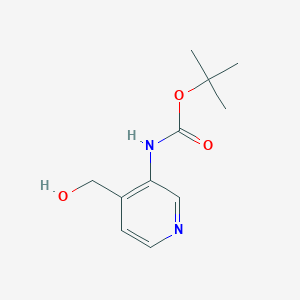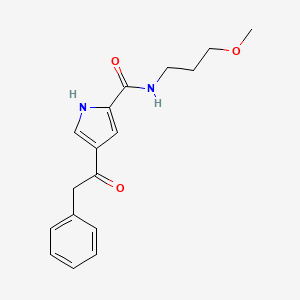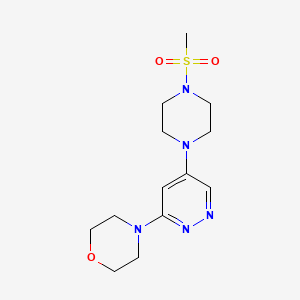![molecular formula C15H17N3OS B2647613 methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether CAS No. 338402-37-2](/img/structure/B2647613.png)
methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether is a complex organic molecule featuring a pyrrolopyrimidine core, ether linkages, and sulfanyl substituents. This compound's intricate structure grants it significant chemical versatility, making it an object of interest in various fields, including synthetic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether typically involves multi-step reactions. Starting with a suitable pyrimidine derivative, the process generally includes:
Nucleophilic substitution: to introduce the methylsulfanyl group.
Cyclization reactions: to form the pyrrolopyrimidine core.
Etherification: to attach the phenyl ether moiety.
Conditions often involve the use of strong bases, elevated temperatures, and specific solvents such as dichloromethane or dimethylformamide to facilitate these reactions.
Industrial Production Methods
While lab-scale synthesis is well-documented, industrial production would likely optimize these steps for scale. This can include:
Flow chemistry techniques: for continuous synthesis.
Catalyst systems: to increase reaction efficiency.
Purification methods: like crystallization or chromatography to ensure high purity of the final product.
化学反应分析
Methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether exhibits a range of chemical behaviors:
Oxidation: : The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : The pyrimidine and pyrrole rings can be selectively reduced under hydrogenation conditions.
Substitution Reactions: : The ether and sulfanyl groups can be sites for nucleophilic or electrophilic substitutions. Reagents like alkyl halides or lithium aluminum hydride might be used.
The major products from these reactions vary, but often include oxidized derivatives, reduced forms, or substituted analogs, broadening the utility of the parent compound.
科学研究应用
Chemistry
In synthetic chemistry, this compound is employed as a building block for creating more complex molecules. It serves as a versatile scaffold for designing ligands and catalysts due to its unique structural elements.
Biology
Biologically, it acts as an intermediate in the synthesis of various bioactive molecules. Its derivatives can exhibit antiviral, antibacterial, or anticancer properties.
Medicine
Pharmacologically, the compound's derivatives might be explored as potential drug candidates targeting specific enzymes or receptors, given its capability to engage in a range of molecular interactions.
Industry
In the industrial arena, its chemical properties make it valuable for the development of new materials or chemical processes, particularly in the realm of specialty chemicals and advanced materials.
作用机制
Methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether exerts its effects primarily through interactions with molecular targets such as enzymes or receptors:
Molecular Targets: : These could include kinases or other catalytic proteins.
Pathways: : It may influence cellular signaling pathways by binding to active sites or altering enzyme activity.
The exact mechanism can vary depending on its derivative and the specific biological context.
相似化合物的比较
Compared to other pyrrolopyrimidine derivatives:
Structural Uniqueness: : The combination of the methylsulfanyl and phenyl ether groups in the same molecule distinguishes it from others which may lack one of these functionalities.
Functional Differences: : This structural uniqueness often translates to different chemical reactivities and biological activities.
List of Similar Compounds
Pyrrolopyrimidine without the methylsulfanyl group.
Compounds with similar pyrrolopyrimidine cores but different substituents.
Other ether-containing heterocycles.
By understanding these similarities and differences, researchers can better appreciate the specific applications and potential of methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether.
属性
IUPAC Name |
7-(4-methoxyphenyl)-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-13-8-9-18(14(13)17-15(16-10)20-3)11-4-6-12(19-2)7-5-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPOBCMCUAGOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
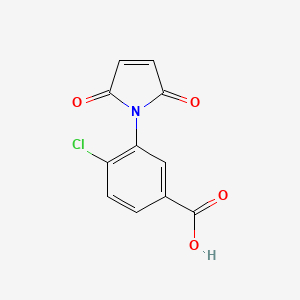
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2647531.png)
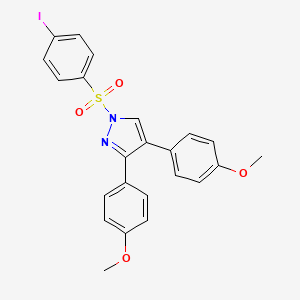
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2647537.png)
![1'-methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2647538.png)
![N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2647540.png)
![3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2647541.png)
![3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol](/img/structure/B2647543.png)

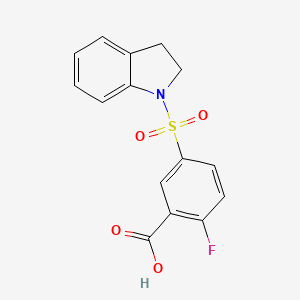
![6-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2647547.png)
